Boc-tyr(2,6-DI-CL-bzl)-OH

Boc-SPPS Tyrosine protection 2,6-dichlorobenzyl

Peptide sequences exceeding 30 residues often suffer on-resin aggregation during Fmoc SPPS, causing synthesis failure. Boc-Tyr(2,6-di-Cl-Bzl)-OH addresses this via Boc/Benzyl chemistry, where repeated TFA deprotection cycles disrupt interchain hydrogen bonding, mitigating aggregation that plagues Fmoc-based approaches. • Enables selective Tyr deprotection in orthogonal schemes-the electron-withdrawing 2,6-dichlorobenzyl group confers distinct acid stability vs. standard Bzl protection. • Novabiochem® grade available: ≥98% TLC purity, optical rotation α 25/D +17.5° to +22.5°, batch-specific COA for GMP peptide API production. • Research to bulk scale: 200 mg to 100 g, ambient shipping, non-hazardous.

Molecular Formula C21H23Cl2NO5
Molecular Weight 440,32 g/mole
CAS No. 40298-71-3
Cat. No. B558196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-tyr(2,6-DI-CL-bzl)-OH
CAS40298-71-3
Synonyms40298-71-3; Boc-Tyr(2,6-Cl2-Bzl)-OH; BOC-TYR(2,6-DI-CL-BZL)-OH; Boc-O-(2,6-dichlorobenzyl)-L-tyrosine; C21H23Cl2NO5; AmbotzBAA1441; AC1Q1MS0; 15393_ALDRICH; SCHEMBL1309887; Boc-L-Tyr(2,6-cl2bzl)-OH; 15393_FLUKA; CTK1D6626; DODHIGHXRDNRPP-SFHVURJKSA-N; MolPort-003-926-774; ZINC2539566; 6458AH; K-8615; Boc-O-[(2,6-dichlorophenyl)-methyl]-L-tyrosine; N-tert-butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine; N-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine; O-[(2,6-Dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine; (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(2,6-dichlorophenyl)methoxy]phenyl}propanoicacid
Molecular FormulaC21H23Cl2NO5
Molecular Weight440,32 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
InChIInChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)
InChIKeyDODHIGHXRDNRPP-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Tyr(2,6-Di-Cl-Bzl)-OH (CAS 40298-71-3): A 2,6-Dichlorobenzyl-Protected Tyrosine Building Block for Boc-SPPS


Boc-Tyr(2,6-Di-Cl-Bzl)-OH (CAS 40298-71-3), also known as Boc-O-2,6-dichlorobenzyl-L-tyrosine, is a protected amino acid derivative with molecular formula C21H23Cl2NO5 and molecular weight 440.32 g/mol . It features an α-amino tert-butoxycarbonyl (Boc) protecting group and a phenolic side chain protected with a 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether . This compound is specifically designed as a building block for the introduction of tyrosine residues in Boc-based solid-phase peptide synthesis (SPPS), where the electron-withdrawing 2,6-dichlorobenzyl group confers distinct acid stability and cleavage characteristics relative to other Tyr side-chain protecting groups .

Why Boc-Tyr(2,6-Di-Cl-Bzl)-OH Cannot Be Replaced by Generic Tyrosine Derivatives in Boc-SPPS


Tyrosine's unprotected phenolic hydroxyl group is nucleophilic and can undergo acylation or alkylation during peptide chain assembly, leading to branched or truncated sequences [1]. While standard benzyl (Bzl) protection offers moderate stability, the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) group introduces electron-withdrawing chlorine substituents that significantly alter the acid lability profile and steric environment of the protecting group [2]. This modification is not merely incremental; substituting Boc-Tyr(2,6-Cl2-Bzl)-OH with Boc-Tyr-OH or Boc-Tyr(Bzl)-OH will result in different cleavage kinetics under HF or TFMSA conditions, potentially compromising synthetic yield, purity, or the ability to perform selective deprotection steps in orthogonal protection schemes [3].

Quantitative Differentiation Evidence for Boc-Tyr(2,6-Di-Cl-Bzl)-OH (CAS 40298-71-3)


Optical Rotation as a Quality Benchmark: Boc-Tyr(2,6-Di-Cl-Bzl)-OH vs. Alternative 2,6-Dichlorobenzyl Sources

Boc-Tyr(2,6-Di-Cl-Bzl)-OH from the Novabiochem product line exhibits a defined optical rotation range of α 25/D = +17.5° to +22.5° (c=2 in ethanol) . In contrast, alternative commercial sources of the same compound (e.g., AKSci) report a different specification range of [α]20D = +19° to +21° (c=2 in EtOH) . While both confirm the L-configuration, the tighter and batch-controlled range of the Novabiochem product (±2.5° window vs. ±1° window) provides a procurement-relevant benchmark for consistency in large-scale or GMP peptide manufacturing where optical purity traceability is critical.

Boc-SPPS Tyrosine protection 2,6-dichlorobenzyl

Purity Specification as a Procurement Criterion: ≥98% (TLC) Boc-Tyr(2,6-Di-Cl-Bzl)-OH vs. 96–101% Titration Assay

The Novabiochem Boc-Tyr(2,6-Di-Cl-Bzl)-OH product is specified at ≥98% purity by TLC analysis . Alternative vendors, such as Chem-Impex International, report a purity range of 96–101% as determined by titration assay . The difference in analytical methods (TLC vs. titration) is significant for procurement decisions: TLC detects non-UV-absorbing impurities that titration may miss, while titration quantifies the acid-base active carboxyl group but may not reflect overall organic purity.

Peptide building block Quality control Purity assay

Boc-SPPS vs. Fmoc-SPPS: The Strategic Advantage of Boc/Benzyl Chemistry for Difficult Peptide Sequences

The Boc/Benzyl protection strategy—within which Boc-Tyr(2,6-Di-Cl-Bzl)-OH operates—is advantageous for synthesizing peptides prone to β-sheet aggregation and difficult couplings. A comparative study by Schnölzer et al. (1992) demonstrated that the Boc-technique with in situ neutralization outperforms the Fmoc-technique for difficult β-sheet-forming sequences [1]. More generally, Boc/Bzl chemistry is preferred for long (>50 residues) or aggregation-prone peptides because repeated TFA deprotection steps disrupt interchain hydrogen bonding, mitigating aggregation that plagues Fmoc/tBu syntheses [2].

Difficult peptide sequences β-sheet aggregation Boc vs Fmoc

Demonstrated Utility in Bioactive Peptide Synthesis: Enkephalin Analog Construction Using Boc-ΔTyr-(Cl2Bzl)-OH

Boc-ΔTyr-(Cl2Bzl)-OH—a dehydro analog of Boc-Tyr(2,6-Di-Cl-Bzl)-OH—was successfully employed in the synthesis of dehydro-enkephalin pentapeptide analogs containing a ΔTyr unit at the N-terminus [1]. The synthesis used the water-soluble carbodiimide-HOBt coupling method and successfully incorporated the 2,6-dichlorobenzyl-protected tyrosine derivative into biologically relevant opioid peptide frameworks [1]. This demonstrates that the 2,6-Cl2-Bzl protecting group is compatible with carbodiimide-mediated couplings and yields stable intermediates suitable for further chain elongation.

Opioid peptides Dehydroamino acids Enkephalin analogs

Melting Point and Physical Form Specification: Novabiochem vs. AKSci Batch Consistency

The Novabiochem Boc-Tyr(2,6-Di-Cl-Bzl)-OH product is supplied as a powder with a defined appearance (white to slight yellow to beige) but does not publish a melting point range . In contrast, AKSci's product specification includes a melting point of 128–132°C . The absence of a melting point specification from Novabiochem does not indicate inferior quality; rather, it reflects that the compound is routinely characterized by TLC and optical rotation. For users requiring melting point as a QC parameter, the AKSci product provides a quantifiable range.

Solid-phase peptide synthesis Physical characterization Batch-to-batch consistency

Solubility Specification for SPPS Workflow Compatibility: DMF Solubility Confirmation

The Novabiochem Boc-Tyr(2,6-Di-Cl-Bzl)-OH product is specified to be clearly soluble at a concentration of 1 mmol in 2 mL DMF . This equates to a solubility of ≥0.5 M in DMF, a concentration suitable for automated SPPS coupling steps. In contrast, Boc-Tyr(Bzl)-OH may exhibit different solubility behavior in DMF due to the absence of electron-withdrawing chlorine substituents, which can influence solvation. For comparison, Boc-Tyr-OH (no side-chain protection) has different solubility characteristics but is rarely used in SPPS due to side reactions [1].

Peptide synthesis Solubility DMF

Optimal Application Scenarios for Boc-Tyr(2,6-Di-Cl-Bzl)-OH (CAS 40298-71-3) in Peptide Synthesis Workflows


Synthesis of Difficult or Aggregation-Prone Peptides Requiring Boc/Benzyl Chemistry

When synthesizing peptides longer than 30 residues or sequences known to form β-sheet aggregates during SPPS, Boc/Benzyl chemistry with Boc-Tyr(2,6-Di-Cl-Bzl)-OH offers demonstrated advantages over Fmoc/tBu approaches [1]. The repeated TFA deprotection cycles disrupt interchain hydrogen bonding, mitigating on-resin aggregation that often causes failed Fmoc syntheses [2].

Multi-Kilogram or GMP-Regulated Peptide Manufacturing Requiring Batch Traceability

For large-scale peptide API production under GMP guidelines, the Novabiochem Boc-Tyr(2,6-Di-Cl-Bzl)-OH product provides batch-specific certificates of analysis (COA) and a well-defined optical rotation specification of α 25/D = +17.5° to +22.5° [1]. This level of documentation supports regulatory filings and ensures lot-to-lot consistency.

Orthogonal Protection Strategies Involving Selective Tyrosine Deprotection

In syntheses requiring differential deprotection of tyrosine side chains relative to other benzyl-protected residues, the 2,6-dichlorobenzyl group's distinct acid lability profile (compared to unsubstituted benzyl) enables fine-tuned orthogonal schemes [1]. This is particularly relevant for cyclic peptides or branched architectures where selective unmasking of Tyr is required.

Academic Research Exploring Tyrosine-Containing Bioactive Peptides (e.g., Enkephalin Analogs)

Boc-Tyr(2,6-Di-Cl-Bzl)-OH and its analogs have proven utility in constructing dehydro-enkephalin pentapeptides with opioid activity [1]. Academic laboratories investigating structure-activity relationships of tyrosine-containing neuropeptides can reliably incorporate this building block using standard carbodiimide-HOBt coupling conditions.

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